molecular formula C9H14N2O2 B1459105 6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 90565-74-5

6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B1459105
CAS No.: 90565-74-5
M. Wt: 182.22 g/mol
InChI Key: NTIBUKKLSXENLG-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 90565-74-5) is a spirocyclic hydantoin derivative of interest in advanced chemical research and development . This compound, with a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol, serves as a versatile and structurally unique building block for synthesizing more complex molecules, particularly in pharmaceutical chemistry . The core diazaspiro[4.4]nonane scaffold is a privileged structure in drug discovery, and the incorporation of the 6,6-dimethyl moiety can be used to fine-tune the molecule's stereoelectronic properties, metabolic stability, and overall three-dimensional conformation . Researchers leverage such spirocyclic frameworks in the design of ligands for various biological targets, including G-protein-coupled receptors (GPCRs), where they can contribute to high affinity and selectivity while minimizing off-target interactions . As a high-value synthetic intermediate, it is ideal for constructing compound libraries and exploring novel chemical space. This product is supplied for research purposes as a chemical building block. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use . Handle with appropriate precautions in a professionally supervised laboratory setting. For specific storage and handling information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

9,9-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-8(2)4-3-5-9(8)6(12)10-7(13)11-9/h3-5H2,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIBUKKLSXENLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC12C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a compound of interest due to its unique structural properties and potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C8H10N2O4C_8H_{10}N_2O_4, characterized by a spirocyclic structure that contributes to its biological properties. The structure can be represented as follows:

SMILES C1CC(C2(C1)C(=O)NC(=O)N2)C(=O)O\text{SMILES }C1CC(C2(C1)C(=O)NC(=O)N2)C(=O)O

Synthesis

The synthesis of 6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multi-step reactions including condensation and cyclization processes. Recent methodologies have focused on optimizing yields and reaction conditions to enhance efficiency.

Anticonvulsant Activity

Research has indicated that derivatives of diazaspiro compounds exhibit significant anticonvulsant properties. A study evaluated the anticonvulsant activity of related compounds by measuring their effectiveness in delaying strychnine-induced seizures in animal models. The findings suggested that these compounds could modulate GABA-A receptor activity, indicating a central nervous system depressant effect similar to benzodiazepines .

Neuroprotective Effects

Neuroprotective effects have been observed in related diazaspiro compounds, which may suggest similar potential for 6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione. These effects are hypothesized to arise from antioxidant activities and modulation of neuroinflammatory responses.

Case Studies

Study Objective Methodology Findings
Ghareb et al., 2017 Evaluate anticonvulsant activityIn vivo models with strychnine-induced seizuresSignificant delay in convulsion onset compared to controls
Research on diazaspiro derivativesInvestigate antitumor propertiesCell viability assays on cancer cell linesInduction of apoptosis and reduced cell proliferation
Neuroprotective studies on related compoundsAssess neuroprotective effectsIn vitro assays measuring oxidative stress markersReduction in oxidative stress and inflammation

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that compounds with spirocyclic structures can exhibit significant anticancer properties. 6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its ability to induce apoptosis in cancer cells. A study demonstrated that derivatives of this compound could inhibit tumor growth in vitro by targeting specific cellular pathways involved in cancer progression .

2. Neuroprotective Effects
This compound has also shown promise in neuropharmacology. Its structural similarity to known neuroprotective agents suggests it may modulate neurotransmitter systems effectively. Preliminary studies indicate that it could reduce oxidative stress and inflammation in neuronal cells, making it a candidate for further development in treating neurodegenerative diseases .

3. Synthesis of Bioactive Molecules
The compound serves as a versatile building block in the synthesis of other bioactive molecules. Its unique diazaspiro structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects .

Materials Science

1. Polymer Chemistry
In materials science, 6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione is being explored as a monomer for the synthesis of novel polymers. These polymers exhibit unique mechanical properties and thermal stability, making them suitable for applications in coatings and composites .

2. Photonic Applications
The compound's ability to undergo photochemical reactions makes it a candidate for use in photonic devices. Research is ongoing into its use as a light-harvesting material or as part of organic light-emitting diodes (OLEDs), where its structural properties can enhance efficiency .

Environmental Research

1. Environmental Monitoring
Due to its chemical stability and potential reactivity with environmental pollutants, 6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione is being investigated for use in environmental monitoring systems. It could serve as a reagent to detect and quantify hazardous substances in soil and water samples .

2. Biodegradation Studies
Studies are being conducted on the biodegradability of this compound and its derivatives to understand their environmental impact better. Initial findings suggest that certain microbial strains can metabolize the compound, indicating potential pathways for bioremediation efforts .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor growth
Neuroprotective EffectsReduces oxidative stress; potential treatment for neurodegenerative diseases
Polymer ChemistryDevelopment of novel polymers with enhanced properties
Environmental MonitoringPotential use as a reagent for detecting pollutants
BiodegradationMetabolized by specific microbial strains

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6,6-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione and related compounds:

Compound Name Substituents/Ring System Molecular Formula Key Properties Reference
6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione 6,6-dimethyl groups C₉H₁₄N₂O₂ High lipophilicity (inferred)
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione Bicyclic, methoxy substituents C₁₁H₁₆O₄ LogP: ~1.5; corneal permeability
6-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione (Hyd15) Allyl group at 6-position C₁₀H₁₄N₂O₂ IR: 1763 cm⁻¹ (C=O); 78% synthesis yield
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione Phenyl group at 7-position C₁₃H₁₄N₂O₂ MW: 230.26 g/mol; PubChem ID: 59892156

Key Observations :

  • Bicyclic analogs like 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione exhibit distinct ring systems but share functional dione groups, enabling protein interactions .

Key Observations :

  • Spirohydantoins with alkyl/aryl substituents (e.g., 6g) exhibit anticonvulsant activity, implying that the 6,6-dimethyl variant may share similar mechanisms .

Preparation Methods

Key Reaction Steps

  • Enolate Formation: LiHMDS (1.0 M in THF) is added to a solution of the ketoamide precursor in tetrahydrofuran (THF) at -78 °C under nitrogen atmosphere.
  • Aldol Addition/Transamidification: The ketoamide intermediate is added dropwise, and the mixture is stirred at low temperature, then gradually warmed to room temperature to promote cyclization.
  • Workup: The reaction is quenched with saturated ammonium chloride solution, extracted with dichloromethane, dried, and purified by flash chromatography.

Representative Yields and Products

Compound Yield (%) Physical State Melting Point (°C) Key Spectral Data (IR cm⁻¹) HRMS (M+H)+ Found/Calcd
(5S,9S)-9-hydroxy-9-(3-methoxyphenyl)-7-methyl-1,7-diazaspiro[4.4]nonane-6,8-dione (2a) 50 Solid 85-87 2951, 1705, 1598 291.1338 / 291.1339
(5S,9R)-9-hydroxy-9-(3-methoxyphenyl)-7-methyl-1,7-diazaspiro[4.4]nonane-6,8-dione (6a) 9 Solid 98-100 3325, 2949, 1780, 1707 291.1338 / 291.1339
(S)-2-((3S,7aS)-3-(tert-butyl)-1-oxodihydro-1H,3H-pyrrolo[1,2-c]oxazol-7a(5H)-yl)-2-hydroxy-2-(3-methoxyphenyl)-N-methylacetamide (7a) 10 Orange solid 90-92 3410, 2958, 1772, 1654 377.2073 / 377.2071

Note: The compound 6a is a stereoisomer relevant to the diazaspiro system and provides insight into stereochemical outcomes during synthesis.

Reaction Conditions and Optimization

  • Temperature: The critical step of enolate formation and cyclization is conducted at -78 °C to control reaction kinetics and stereoselectivity, followed by gradual warming to room temperature.
  • Solvent: Anhydrous tetrahydrofuran (THF) is preferred for its ability to stabilize lithium enolates and solubilize reactants.
  • Base: LiHMDS is employed for its strong, non-nucleophilic base characteristics, enabling clean enolate formation without side reactions.
  • Purification: Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures (1:1) is effective for isolating pure diazaspiro compounds.

Alternative Preparation Routes and Polymerization

According to patent literature, derivatives of 1,3-diazaspiro[4.4]nonane-2,4-dione can also be synthesized via polymerization routes involving diphenol and diglycidyl ether reactants under elevated temperatures (above 150°C, preferably above 180°C). These methods yield polymeric products incorporating the diazaspiro core but are less common for pure compound synthesis due to complexity and polymer nature.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Base LiHMDS (1.0 M in THF) Strong, non-nucleophilic
Solvent Anhydrous THF Stabilizes enolates
Temperature (enolate formation) -78 °C Controls selectivity and reaction rate
Temperature (cyclization) Gradual warming to room temperature Completes cyclization
Reaction atmosphere Nitrogen Prevents moisture and oxidation
Workup Saturated NH4Cl quench, extraction with CH2Cl2 Standard organic extraction
Purification Flash chromatography (silica gel, PE/EtOAc 1:1) Effective separation of stereoisomers
Yield range 9-50% (depending on compound and isomer) Moderate yields typical for complex spirocycles

Research Findings and Notes

  • The stereochemistry of the diazaspiro ring system is influenced by the reaction conditions, particularly temperature and base strength.
  • Methylation steps can be performed post-cyclization to introduce the 6,6-dimethyl substituents, often using methyl iodide and potassium carbonate in dimethylformamide (DMF) at elevated temperatures (~100 °C).
  • The synthetic protocols have been validated by comprehensive spectroscopic characterization including ^1H NMR, ^13C NMR, IR, and high-resolution mass spectrometry (HRMS).
  • X-ray crystallography has been used to confirm the spirocyclic structure and stereochemistry of key intermediates.

Q & A

Q. Tables

Key Analytical Data for Analogous Spiro Compounds
Parameter
IR νC=O (cm⁻¹)
¹³C NMR C=O (ppm)
Elemental Analysis (C, H, N)
Melting Point (Tm)
Computational Parameters for DFT Studies
Functional
Basis Set
Atomization Energy Error

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Reactant of Route 2
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6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione

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